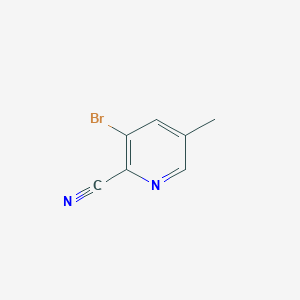

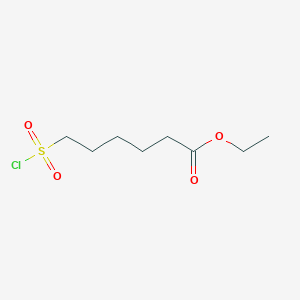

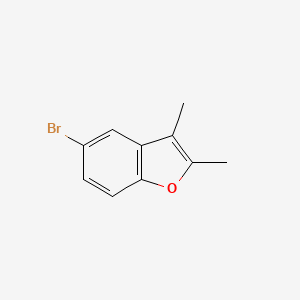

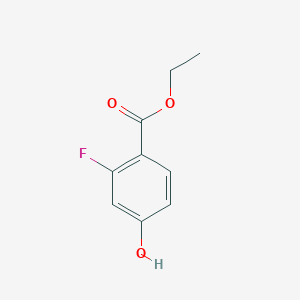

![molecular formula C6H16N2O B1344310 2-[(2-氨基乙基)(乙基)氨基]乙醇 CAS No. 5753-48-0](/img/structure/B1344310.png)

2-[(2-氨基乙基)(乙基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" is a multifunctional molecule that can be utilized in various chemical syntheses and applications. It contains both amino and hydroxyl functional groups, which makes it a versatile building block in organic chemistry. The molecule can be involved in the formation of complex structures, such as sequence-defined oligo (ethane amino) amides, which have been explored for their potential in siRNA delivery . Additionally, similar structures with aromatic components have been synthesized and investigated for their stereochemistry and potential inhibitory effects on enzymes like phenylalanine hydroxylase . The compound's structure also allows for the creation of chiral building blocks, which are essential in the synthesis of biologically active molecules, such as serine and azasugars .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including solid-phase supported synthesis for sequence-defined oligomers , Bucherer-Bergs reactions for conformationally defined aromatic amino acids , and oxazaborolidine-catalyzed enantioselective reductions for chiral building blocks . These methods demonstrate the complexity and precision required in synthesizing molecules that contain both amino and hydroxyl groups, as well as additional functional groups that may be necessary for specific applications.

Molecular Structure Analysis

The molecular structure of "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" and its derivatives is crucial for their function. For instance, the conformational analysis of oligo(ethylene glycols) with naphthylene units has shown that solvophobic interactions can drive the formation of helical structures, which are capable of complexing with ethane-1,2-diaminium . Similarly, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The presence of amino and hydroxyl groups in "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" allows for a variety of chemical reactions. These functional groups can participate in hydrogen bonding, as seen in the crystal structure analysis , and can also be involved in the formation of polyplexes with siRNA for gene silencing applications . The reactivity of these groups is essential for the molecule's utility as a building block in more complex chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" and its derivatives are influenced by their molecular structure. For example, the oligo(ethylene glycols) with naphthylene units exhibit changes in conformation based on the solvent environment, which affects their ability to complex with other molecules . The thermal properties of related compounds have been characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insight into their stability and behavior under various conditions .

科学研究应用

对映选择性合成

- 该化合物已被用于手性构筑块的对映选择性合成,例如在制备丝氨酸和氮杂糖中。研究人员在这些合成中获得了高达 96% 的对映体过量 (ee) (德米尔等人,2003 年)。

金属指导合成

- 它在金属指导合成新的氨基酸酯配合物中发挥作用。这些配合物在晶体学和配位化学中具有潜在应用 (伯恩哈特等人,1990 年)。

缓蚀

- 包括该化合物在内的胺衍生物因其作为缓蚀剂的有效性而受到研究。利用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟的研究表明,在恶劣环境中保护钢表面具有显着潜力 (萨哈等人,2018 年)。

聚合物研究

- 在聚合物科学中,该化合物已被用于制造具有不同物理化学性质的聚(酰胺-胺),其应用范围从药物递送到着料科学 (费鲁蒂等人,2000 年)。

分子相互作用研究

- 其衍生物用于研究 Cu(II) 配合物的形成,提供分子相互作用和配位化学的见解 (凯普尔等人,2015 年)。

生物质平台分子

- 该化合物由生物质平台分子合成,并且作为碳钢的缓蚀剂表现出优异的性能,展示了绿色化学和可持续性在材料科学中的整合 (陈等人,2021 年)。

合成和表征

- 该化合物的各种衍生物已被合成和表征,为有机合成、药物设计和生物化学领域做出了贡献 (罗布尔斯等人,1993 年)。

安全和危害

This compound is classified as dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H335 (may cause respiratory irritation), and H360Df (may damage fertility or the unborn child) . It has a toxicity LD50 orally in rabbits of 3000 mg/kg and dermal LD50 in rabbits of more than 2000 mg/kg .

未来方向

While specific future directions for “2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol” are not available, similar compounds are being studied for their potential applications in various fields, including the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .

属性

IUPAC Name |

2-[2-aminoethyl(ethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXOJJCTJVSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627459 |

Source

|

| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |

CAS RN |

5753-48-0 |

Source

|

| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)